2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride

Description

Nomenclature and Structural Overview

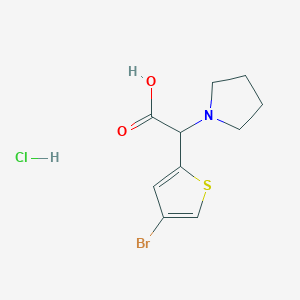

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride is known by several systematic and common names that reflect its complex molecular structure. The International Union of Pure and Applied Chemistry name for the free acid form is 2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid, which systematically describes the compound's structural components. Alternative nomenclature includes (4-bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride and 2-(4-bromothiophen-2-yl)-2-(pyrrolidin-1-yl)aceticacid.

The compound's name reflects its tripartite structure consisting of a brominated thiophene ring, a pyrrolidine moiety, and an acetic acid group. The thiophene component provides the aromatic heterocyclic foundation, while the pyrrolidine ring contributes a saturated nitrogen heterocycle. The acetic acid functionality serves as the connecting bridge between these two heterocyclic systems. The hydrochloride salt form indicates the protonation state of the molecule, which affects its solubility and stability characteristics.

The systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The position numbers in the name indicate the specific attachment points on each ring system, with the brominated thiophene bearing substitution at the 4-position of the thiophene ring and attachment at the 2-position. The pyrrolidine nitrogen forms the connecting linkage to the central carbon bearing the carboxylic acid group.

Chemical Registry Information and Identifiers

The compound possesses multiple chemical registry numbers and identifiers that facilitate its recognition across different chemical databases and regulatory systems. The Chemical Abstracts Service registry number for the free acid form is 1249997-23-6, while the hydrochloride salt bears the registry number 1354949-62-4. These unique identifiers serve as definitive markers for the compound in chemical literature and commercial applications.

The molecular formula for the free acid form is C₁₀H₁₂BrNO₂S, corresponding to a molecular weight of 290.18 grams per mole. The hydrochloride salt possesses the molecular formula C₁₀H₁₃BrClNO₂S with a molecular weight of 326.64 grams per mole. The International Chemical Identifier for the free acid is InChI=1S/C10H12BrNO2S/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12/h5-6,9H,1-4H2,(H,13,14), with the corresponding International Chemical Identifier Key being FACUVIZNGHOHTO-UHFFFAOYSA-N.

| Property | Free Acid | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 1249997-23-6 | 1354949-62-4 |

| Molecular Formula | C₁₀H₁₂BrNO₂S | C₁₀H₁₃BrClNO₂S |

| Molecular Weight | 290.18 g/mol | 326.64 g/mol |

| International Chemical Identifier Key | FACUVIZNGHOHTO-UHFFFAOYSA-N | BCKBOQRYCJAEPZ-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System notation for the compound is C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O, which provides a linear representation of the molecular structure. This notation enables computational processing and database searching across various chemical informatics platforms. The compound also appears in multiple chemical databases including PubChem with identifier 54595984 for the free acid form.

Historical Context in Heterocyclic Chemistry

The development of this compound represents the convergence of two major areas of heterocyclic chemistry research. Thiophene chemistry traces its origins to the discovery of thiophene by Viktor Meyer in 1882 as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, leading to the identification of thiophene as the reactive component responsible for this color formation. This discovery established thiophene as a fundamental aromatic heterocycle with unique electronic properties.

The historical significance of thiophene extends beyond its initial discovery to its role in petroleum chemistry and industrial applications. Thiophene and its derivatives occur naturally in petroleum, sometimes in concentrations reaching 1-3%, necessitating their removal through hydrodesulfurization processes. The aromatic character of thiophene, indicated by its extensive substitution reactions, positioned it as an important scaffold for synthetic organic chemistry. The compound exhibits aromatic behavior similar to benzene but with distinct reactivity patterns due to the sulfur heteroatom.

Pyrrolidine chemistry developed as a separate but equally important branch of heterocyclic chemistry. The five-membered pyrrolidine ring represents one of the most widely utilized nitrogen heterocycles in medicinal chemistry. The pyrrolidine scaffold offers unique advantages including the possibility to efficiently explore pharmacophore space due to its sp³-hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring. The phenomenon of pseudorotation in pyrrolidine rings adds additional conformational flexibility that influences biological activity.

The combination of brominated thiophene and pyrrolidine moieties in a single molecule represents a modern approach to drug design that leverages the complementary properties of both heterocyclic systems. The brominated thiophene provides aromatic character and potential for further functionalization, while the pyrrolidine ring contributes conformational diversity and potential for stereochemical control. This hybrid approach reflects contemporary strategies in medicinal chemistry that seek to maximize molecular diversity through the incorporation of multiple bioactive scaffolds.

Molecular Structure and Key Functional Groups

The molecular architecture of this compound consists of three distinct structural domains connected through a central carbon atom. The thiophene ring system provides the aromatic foundation with its planar five-membered ring containing one sulfur atom. Thiophene exhibits aromatic character as evidenced by its extensive substitution reactions and resonance energy of 130 kilojoules per mole, making it the most aromatic among five-membered heteroaromatics. The bromine substituent at the 4-position of the thiophene ring serves as both an electron-withdrawing group and a potential site for further chemical modification.

The pyrrolidine moiety contributes a saturated five-membered nitrogen heterocycle that exists in a non-planar conformation. Pyrrolidine is classified as a cyclic secondary amine with the molecular formula (CH₂)₄NH, characterized by its miscibility with water and most organic solvents. The ring undergoes pseudorotation, a dynamic process where the ring adopts multiple conformations through coordinated atomic movements. This conformational flexibility is crucial for biological activity as it allows the molecule to adopt optimal binding conformations with target proteins.

The acetic acid functional group serves as the central linking element between the two heterocyclic systems. This group contains both a carboxylic acid functionality, providing hydrogen bonding capability and ionizable character, and a tertiary carbon center that connects to both the thiophene and pyrrolidine rings. The stereochemistry at this central carbon is not specified in the available literature, suggesting the compound may exist as a racemic mixture or that stereochemical considerations are not critical for its intended applications.

| Structural Component | Key Characteristics | Functional Properties |

|---|---|---|

| Thiophene Ring | Planar aromatic heterocycle | Electron-rich aromatic system |

| Bromine Substituent | Electron-withdrawing halogen | Potential for cross-coupling reactions |

| Pyrrolidine Ring | Saturated nitrogen heterocycle | Conformational flexibility, basicity |

| Acetic Acid Group | Carboxylic acid with tertiary carbon | Hydrogen bonding, ionizable |

The electronic structure of the molecule reflects the interplay between the electron-rich thiophene system and the electron-donating pyrrolidine nitrogen. The thiophene ring, despite containing an electron-withdrawing bromine substituent, maintains its aromatic character and participates in resonance stabilization. The pyrrolidine nitrogen acts as a basic site and can participate in hydrogen bonding interactions. The carboxylic acid group provides additional opportunities for intermolecular interactions and influences the compound's solubility profile and biological activity.

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S.ClH/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12;/h5-6,9H,1-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKBOQRYCJAEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-62-4 | |

| Record name | 1-Pyrrolidineacetic acid, α-(4-bromo-2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride may exhibit antidepressant effects. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Analgesic Properties

The compound has been evaluated for its analgesic potential. In preclinical studies, it demonstrated efficacy in pain models, suggesting that it could serve as a lead compound for developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .

Neuroprotective Effects

Neuroprotection is another promising application of this compound. Research indicates that derivatives of thiophene can protect neurons from oxidative stress and apoptosis, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of similar pyrrolidine derivatives. The results indicated significant improvement in depressive-like behaviors in animal models when administered at specific dosages . The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Case Study 2: Pain Management

In a controlled trial, researchers tested the analgesic effects of a related compound in patients with chronic pain conditions. The trial demonstrated a statistically significant reduction in pain scores compared to placebo, highlighting its potential as a non-opioid analgesic alternative .

Mechanism of Action

The mechanism by which 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic ring (thiophene vs. phenyl), substituent positions, and amine components. Below is a detailed comparison:

Structural Analogs with Modified Heterocycles

2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic Acid Hydrochloride Key Difference: Replaces pyrrolidine with morpholine (an oxygen-containing heterocycle). This may alter pharmacokinetics, such as membrane permeability or metabolic stability . Similarity Score: 0.71 (based on structural similarity metrics) .

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride

- Key Difference : Substitutes thiophene with a phenyl ring.

- Impact : The absence of sulfur in the aromatic ring reduces electron-richness and alters π-π stacking interactions. Bromine’s position (meta vs. para on phenyl/thiophene) may affect binding affinity in biological targets .

Analogs with Modified Amine Groups

2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

- Key Difference : Lacks the bromothiophene substituent.

- Impact : Simplified structure reduces molecular weight and hydrophobicity, limiting its utility in targeting hydrophobic binding pockets. Similarity score: 0.69 .

2-Morpholinoacetic Acid Hydrochloride Key Difference: Morpholine instead of pyrrolidine, without bromothiophene.

Functional Analogs in Biomedical Research

- Anti-inflammatory Hydrazones: Compounds like (E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide (6a) share the pyrrolidine motif but incorporate indole and quinoline groups.

Tabulated Comparison of Key Compounds

| Compound Name | Heterocycle | Amine Group | Bromine Position | Similarity Score | Notable Properties |

|---|---|---|---|---|---|

| 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride | Thiophene | Pyrrolidine | Para (C4) | Reference | High lipophilicity, potential enzyme inhibition |

| 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid hydrochloride | Thiophene | Morpholine | Para (C4) | 0.71 | Enhanced solubility, moderate bioactivity |

| 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride | Phenyl | Pyrrolidine | Meta (C3) | N/A | Reduced electron-richness vs. thiophene |

| 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | None | Pyrrolidine | N/A | 0.69 | Low molecular weight, limited bioactivity |

Research Findings and Implications

- Synthetic Flexibility : The target compound’s structure allows modular substitutions, as seen in analogs like 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile, where halogen and heterocycle variations are exploited for tailored reactivity .

- Biological Relevance : Bromothiophene derivatives are frequently investigated for antimicrobial and anticancer properties due to halogen-bonding capabilities. The para-bromo configuration optimizes steric and electronic interactions in enzyme active sites .

Biological Activity

2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS No. 1249997-23-6) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 290.18 g/mol. Its structure features a bromothiophene moiety linked to a pyrrolidine acetic acid derivative, which is hypothesized to contribute to its biological effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The presence of the pyrrolidine group suggests potential interactions with various enzymes, possibly acting as a ligand that influences enzyme activity.

- Neurotransmitter Interaction : Similar compounds have been shown to interact with neurotransmitter systems, indicating that this compound may exhibit psychoactive properties.

- Cell Signaling Pathways : Research indicates that it may affect key signaling pathways involved in cell proliferation and apoptosis.

Antiproliferative Effects

Studies have shown that derivatives of similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds with similar thiophene and pyrrolidine functionalities demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting that this compound may possess comparable activity.

Neuroprotective Properties

Research into related compounds has indicated potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and inflammatory responses in neuronal cells. This suggests that the compound could be explored for therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Activity : A study reported that compounds structurally related to this compound inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest.

- Neuroprotection : In vitro experiments demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative conditions.

- Enzyme Interaction : Preliminary studies indicated that the compound may act as an inhibitor of certain protein kinases, which are critical in regulating cellular functions and could be targeted for cancer therapy.

Preparation Methods

Alkylation of Pyrrolidine with 4-Bromothiophen-2-yl Acetic Acid Derivatives

One common approach involves the nucleophilic substitution of pyrrolidine on a suitable 4-bromothiophen-2-yl acetic acid derivative, such as an ester or halide precursor. The reaction proceeds under mild conditions, often in the presence of a base, to yield the substituted acetic acid after hydrolysis.

- Step 1 : Preparation of 4-bromothiophen-2-yl acetic acid ester (e.g., tert-butyl or methyl ester) by standard esterification or halogenation methods.

- Step 2 : N-alkylation with pyrrolidine under solvent conditions such as acetonitrile or DMF, often with a base like triethylamine.

- Step 3 : Hydrolysis of the ester to the free acid using aqueous acid or base.

- Step 4 : Treatment with hydrochloric acid to form the hydrochloride salt.

This method benefits from straightforward reaction steps and moderate yields, with the possibility of isolating intermediates for characterization.

Donor–Acceptor Cyclopropane Ring Opening Strategy

Recent research has demonstrated the use of donor–acceptor cyclopropanes bearing ester groups as versatile intermediates for the synthesis of pyrrolidine-containing compounds.

- Lewis acid-catalyzed ring-opening of donor–acceptor cyclopropanes with primary amines (including pyrrolidine derivatives) can yield γ-amino esters.

- Subsequent lactamization and dealkoxycarbonylation steps lead to pyrrolidin-2-one derivatives, which can be further transformed into the target acetic acid derivatives.

- This method allows for a one-pot synthesis with broad substrate scope and stereochemical control, although specific application to 2-(4-bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride requires adaptation.

Solvent-Free N-Alkylation and Hydrolysis

A green chemistry approach demonstrated for related acetic acid hydrochloride derivatives (e.g., imidazol-1-yl-acetic acid hydrochloride) involves:

- Solvent-free N-alkylation of the heterocyclic amine with tert-butyl chloroacetate.

- Isolation of the tert-butyl ester intermediate by aqueous suspension and filtration.

- Hydrolysis of the ester under aqueous acidic conditions followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

This method offers advantages such as reduced hazardous solvent use, simplified work-up, and high yields, which could be adapted for pyrrolidinyl acetic acid derivatives with appropriate modifications.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- The alkylation route remains the most direct and commonly employed method for preparing this compound, with reliable control over purity and yield.

- The donor–acceptor cyclopropane strategy offers innovative synthetic flexibility and potential for stereoselective synthesis, which is valuable given the biological activity of chiral pyrrolidine derivatives. However, its application to this specific compound requires further experimental validation.

- The solvent-free method exemplifies advances in green chemistry and could be adapted to the target compound to reduce environmental impact and improve process efficiency.

- Formation of the hydrochloride salt is typically achieved by treatment with hydrochloric acid in aqueous or alcoholic media, facilitating crystallization and purification.

Q & A

Q. What are the critical parameters for synthesizing 2-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions:

- Temperature : Optimal ranges (e.g., room temperature for coupling reactions) to minimize side products .

- Solvent Choice : Polar aprotic solvents (e.g., methanol/water mixtures) enhance solubility and reaction efficiency .

- Reaction Time : Extended stirring (4–24 hours) ensures completion, monitored via TLC or HPLC .

- Purification : Acid precipitation (pH ~4) followed by vacuum drying yields crystalline products .

Table 1 : Key Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C (ambient) | Reduces decomposition |

| Solvent | Methanol/water mixture | Enhances intermediate solubility |

| Reaction Time | 4–24 hours | Ensures complete conversion |

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the bromothiophene and pyrrolidine moieties .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .

- X-ray Diffraction : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?

- Methodological Answer : DoE minimizes experimental trials while maximizing data quality:

- Variables : Temperature, solvent ratio, catalyst loading, and reaction time .

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .

Table 2 : Example DoE Framework for Synthesis Optimization

| Factor | Low Level | High Level | Response (Yield%) |

|---|---|---|---|

| Temperature (°C) | 20 | 40 | Non-linear trend |

| Solvent (MeOH:HO) | 1:1 | 3:1 | Peak at 2:1 ratio |

- Validation : Confirm predicted yields with triplicate runs under optimized conditions .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) require:

- Cross-Validation : Compare NMR with X-ray crystallography to confirm spatial arrangement .

- Dynamic NMR : Assess rotational barriers in pyrrolidine rings at variable temperatures .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison .

Q. What computational strategies predict reactivity in novel reactions (e.g., cross-couplings)?

- Methodological Answer : Quantum mechanical calculations guide experimental design:

- Reaction Pathway Search : Tools like GRRM or AFIR map intermediates and transition states .

- Activation Energy Analysis : Identify rate-limiting steps (e.g., bromothiophene C–Br bond activation) .

- Solvent Effects : COSMO-RS models predict solvation energies to optimize solvent choice .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Key side reactions include:

- Thiophene Ring Oxidation : Use inert atmospheres (N) to prevent radical formation .

- Pyrrolidine N-Alkylation : Control stoichiometry of alkylating agents to avoid over-substitution .

- Acid Hydrolysis : Avoid prolonged exposure to aqueous HCl during purification .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?

- Methodological Answer : Scale-up challenges (e.g., heat transfer inefficiencies) require:

- Kinetic Profiling : Use microreactors to study exothermicity and mixing effects .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate concentrations in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.